molecular formula C14H24Cl2N2 B13468556 N-benzyl-N-methylazepan-4-amine dihydrochloride

N-benzyl-N-methylazepan-4-amine dihydrochloride

Cat. No.: B13468556
M. Wt: 291.3 g/mol
InChI Key: NINLGYXXSXTJJA-UHFFFAOYSA-N
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Description

N-benzyl-N-methylazepan-4-amine dihydrochloride is a chemical compound offered for research purposes. The closely related free base, (4S)-N-benzyl-N-methylazepan-4-amine, has a molecular formula of C14H22N2 . Compounds featuring the N-benzyl-N-methylamine functional group are of significant interest in medicinal chemistry and pharmacology research. For instance, studies on similar molecules, such as N-benzyl-N-methyldecan-1-amine (BMDA), have demonstrated potent anti-inflammatory and anti-oxidative activities in preclinical models. Research indicates that these related compounds can inhibit the production of key inflammatory cytokines like TNF-α and IL-1β and block crucial signaling pathways such as JNK and p38 MAPK in immune cells . Furthermore, such compounds have shown efficacy in mitigating the severity of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) in animal models, protecting connective tissues and inducing the expression of anti-oxidation proteins like Nrf2 and HO-1, without observed liver toxicity . This makes the structural class a valuable tool for investigating new therapeutic strategies for immune-mediated inflammatory diseases. This compound is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

N-benzyl-N-methylazepan-4-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14;;/h2-4,6-7,14-15H,5,8-12H2,1H3;2*1H

InChI Key

NINLGYXXSXTJJA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylazepan-4-amine dihydrochloride typically involves the following steps:

    Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,6-diaminohexane under acidic conditions.

    N-Benzylation: The azepane ring is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    N-Methylation: The N-benzylazepane is further methylated using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylazepan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-N-methylazepan-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylazepan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs from Enamine Ltd ()

The following table compares N-benzyl-N-methylazepan-4-amine dihydrochloride with structurally related spirocyclic and substituted amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₃H₂₀ClNO₂ 291.27 7-membered azepane ring; benzyl + methyl substituents
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride C₁₂H₁₅BrClN 288.62 Spiro[3.3]heptane core; 4-bromophenyl substituent
4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride C₉H₂₀ClNO₂ 209.72 6-membered piperidine ring; dual methoxy groups
3-Oxa-9-azaspiro[5.5]undecane hydrochloride Not explicitly stated 288.62 (estimated) Spiro[5.5]undecane core; oxygen and nitrogen in rings

Key Observations :

  • Ring Size and Flexibility : The target compound’s 7-membered azepane ring offers greater conformational flexibility compared to 6-membered piperidine (e.g., 4-methoxy-4-(2-methoxyethyl)piperidine) or rigid spirocyclic systems (e.g., spiro[3.3]heptane derivatives). This flexibility may influence binding interactions in biological systems .
  • Molecular Weight : The target compound has a higher molecular weight (291.27 g/mol) compared to smaller analogs like the methoxy-substituted piperidine (209.72 g/mol), which may impact pharmacokinetic properties .

Comparison with Other Dihydrochloride Salts

Biogenic Amine Dihydrochlorides ()

Compounds such as putrescine dihydrochloride (C₄H₁₂Cl₂N₂, MW 161.07 g/mol) and cadaverine dihydrochloride (C₅H₁₄Cl₂N₂, MW 175.09 g/mol) are smaller, aliphatic amines used in food analysis. While they share the dihydrochloride salt form with the target compound, their lack of aromatic substituents and smaller molecular size limit structural similarity. These biogenic amines are primarily employed in analytical standards rather than synthetic applications .

Azoamidine Dihydrochloride Initiators ()

Azoamidine compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride are water-soluble polymerization initiators. Despite sharing the dihydrochloride salt characteristic, their azo (-N=N-) functional groups and propionamidine backbones differ significantly from the target compound’s azepane structure. This divergence highlights the versatility of dihydrochloride salts in enabling solubility across diverse applications .

Physicochemical and Functional Implications

  • Solubility : The dihydrochloride form enhances water solubility for all compared compounds, though bulkier substituents (e.g., benzyl, bromophenyl) may reduce solubility relative to smaller amines like putrescine .
  • Synthetic Utility : Spirocyclic and azepane derivatives are valued in medicinal chemistry for their ability to mimic natural product scaffolds, whereas azoamidines are niche reagents in polymer chemistry .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-benzyl-N-methylazepan-4-amine dihydrochloride, and how are they experimentally determined?

  • Answer : The compound’s molecular formula is C₁₃H₂₁N₂·2HCl (molecular weight: 275.22 g/mol) . Key properties include solubility in polar solvents (enhanced by the dihydrochloride salt form) and stability under controlled storage conditions (-20°C for long-term stability) . Characterization involves:

  • NMR/IR spectroscopy : To confirm structure and functional groups.
  • HPLC/UV-Vis : For purity assessment (λmax ~255 nm in related benzylamine derivatives) .
  • Melting point analysis : Critical for verifying salt formation and purity.

Q. What synthetic strategies are employed to prepare this compound?

  • Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Step 1 : Reacting azepan-4-amine with benzyl chloride derivatives under basic conditions to introduce the benzyl group.
  • Step 2 : Methylation using methyl iodide or dimethyl sulfate, followed by salt formation with HCl .
  • Key considerations : Hazard analysis for reagents (e.g., mutagenicity screening for intermediates, as seen in anomeric amide derivatives) and purification via column chromatography .

Q. How is the purity and identity of the compound validated in academic research?

  • Answer :

  • Chromatography : HPLC with UV detection (≥98% purity threshold) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
  • Elemental analysis : Validate stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides:

  • Bond lengths/angles : Confirms the azepane ring conformation and benzyl group orientation.
  • Hydrogen bonding networks : Critical for understanding solubility and stability in solid-state forms .
  • Example workflow : Crystallize the compound in ethanol/water, collect data on a diffractometer, and refine using SHELX suites .

Q. What methodologies address contradictions in biological activity data for azepane derivatives?

  • Answer :

  • Dose-response studies : Differentiate intrinsic activity from solubility-limited effects (e.g., dihydrochloride salts improve aqueous solubility ).
  • Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a confounding factor.
  • Mutagenicity screening : Ames testing (as in ) identifies false positives from reactive intermediates .

Q. How can computational modeling guide the design of azepane-based ligands?

  • Answer :

  • DFT calculations : Predict electronic properties (e.g., charge distribution on the tertiary amine) .
  • Molecular docking : Simulate interactions with target receptors (e.g., CNS targets for structurally related piperidine derivatives ).
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Handling and Safety Considerations

Q. What are the critical safety protocols for handling this compound?

  • Answer :

  • Ventilation : Use fume hoods due to potential amine volatility.
  • PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Storage : -20°C in airtight containers to prevent hygroscopic degradation .
  • Risk mitigation : Reference hazard assessments from analogous compounds (e.g., mutagenicity data in ) .

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